H-His-Met-OH

Übersicht

Beschreibung

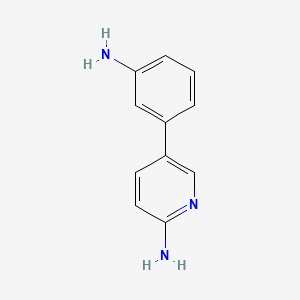

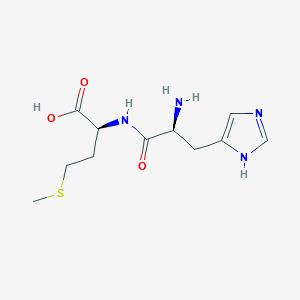

“H-His-Met-OH” is a polypeptide that can be found by peptide screening . It is also known as L-Histidyl-L-Methionine . The molecular formula of “H-His-Met-OH” is C11H18N4O3S and it has a formula weight of 286.35 .

Molecular Structure Analysis

The molecular structure of “H-His-Met-OH” involves the amino acids Histidine (His) and Methionine (Met) linked together in a specific sequence . The exact 3D structure would depend on the conditions and environment the molecule is in.

Physical And Chemical Properties Analysis

“H-His-Met-OH” has a molecular formula of C11H18N4O3S and a formula weight of 286.35 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved information.

Wissenschaftliche Forschungsanwendungen

Photolysis in Environmental Science

In environmental science, H-His-Met-OH is relevant in the context of photolysis of aqueous solutions. Goldstein et al. (2007) explored the use of methanol in measuring the yield of *OH radicals produced during the photolysis of H2O2 in water. This study indicates the significant role of methanol, a component related to H-His-Met-OH, in environmental monitoring and analysis (Goldstein, Aschengrau, Diamant, & Rabani, 2007).

Hydroxyl Radicals in Environmental Chemistry

Research by Gligorovski et al. (2015) emphasizes the critical role of hydroxyl radicals (•OH) in environmental chemistry, which is closely linked to the study of H-His-Met-OH. This research provides an extensive view of the role of hydroxyl radicals in various environmental compartments, including their implications in natural waters and the atmosphere (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Hydroxyl Radical Mobility in Aqueous Solutions

The study by Codorniu-Hernández and Kusalik (2012) investigates the mobility mechanism of hydroxyl radicals in aqueous solution. This is directly relevant to understanding the behavior of compounds like H-His-Met-OH in solutions, particularly regarding the mobility and reactivity of the OH* radical in water (Codorniu-Hernández & Kusalik, 2012).

Methanol and Formaldehyde in Interstellar Medium

Cuppen et al. (2009) provide insights into the formation of methanol and formaldehyde in the interstellar medium, highlighting the significance of these molecules in the context of space chemistry. This research links back to the study of H-His-Met-OH through the understanding of methanol's formation and behavior in space (Cuppen, Dishoeck, Herbst, & Tielens, 2009).

Hydrogen Peroxide Decomposition in Combustion

Hong et al. (2011) discuss the decomposition of hydrogen peroxide (H2O2) in high-temperature environments. This is relevant to the study of H-His-Met-OH, as it provides insights into the behavior of hydrogen peroxide, a component that interacts with methanol, under extreme conditions (Hong, Davidson, & Hanson, 2011).

Hydroxyl Radical Scavenging and H2O2 Formation

Wang et al. (2022) researched the overlooked formation of H2O2 during the hydroxyl radical-scavenging process using alcohols as scavengers. This study has implications for understanding the interactions and transformations involving hydroxyl radicals, which are central to the study of H-His-Met-OH (Wang, Li, Dionysiou, Chen, Yang, & Li, 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

H-His-Met-OH, also known as L-histidyl-L-methionine, is a dipeptide composed of the amino acids histidine and methionine It’s known that both histidine and methionine play crucial roles in protein synthesis and metabolism .

Mode of Action

The mode of action of H-His-Met-OH is complex and involves several biochemical interactions. One study has shown that a platinum(II) compound, [Pt(dien)]²⁺, can migrate intramolecularly from the sulfur atom of methionine to the imidazole nitrogen of histidine in the peptide H-His-Met-OH . This migration is pH- and time-dependent and can occur via a direct S→Ne2 migration or a two-step mechanism involving initial Ne2 coordination of a second [Pt(dien)]²⁺ fragment .

Biochemical Pathways

Histidine is a precursor for the synthesis of histamine, a vital inflammatory mediator . Methionine, on the other hand, is involved in the methionine cycle, which is crucial for methylation reactions and the synthesis of other amino acids .

Pharmacokinetics

They are typically administered via parenteral routes .

Result of Action

The study involving the platinum(ii) compound suggests that h-his-met-oh could potentially be involved in metal-binding reactions, which could have implications in various biological processes .

Action Environment

The action of H-His-Met-OH can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the intramolecular migration of the platinum(II) compound in H-His-Met-OH . Furthermore, the presence of other molecules, such as enzymes and metal ions, could also potentially influence the action of H-His-Met-OH.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZHKDZYOSOGY-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428577 | |

| Record name | CHEBI:74053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histidylmethionine | |

CAS RN |

2488-11-1 | |

| Record name | CHEBI:74053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)